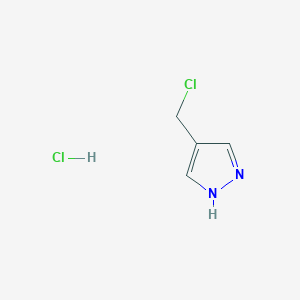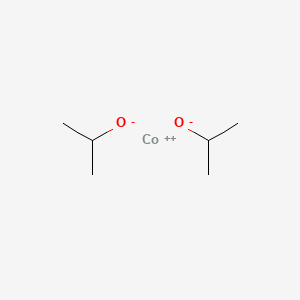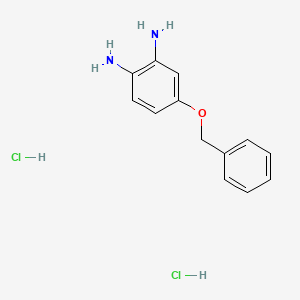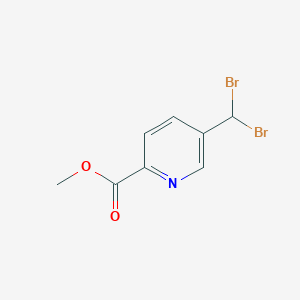
N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)
描述
“N,N’-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)” is a chemical compound with the molecular formula C14H14Cl2N2O4 . It has a molecular weight of 345.2 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is N-acetyl-N-[2,5-dichloro-4-(diacetylamino)phenyl]acetamide . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.2 g/mol, an XLogP3-AA value of 1.5, and a topological polar surface area of 74.8 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds .科学研究应用
Specific Scientific Field: Environmental Science and Pollution Research
2. Comprehensive and Detailed Summary of the Application: 2,5-DCBQ has been used in studies to understand its developmental toxicity and related mechanisms . The compound is of interest because it is a by-product of water disinfection processes and its biological hazards have raised great concern .
3. Detailed Description of the Methods of Application or Experimental Procedures: In the study, zebrafish embryos were used as the model and exposed to graded concentrations of 2,5-DCBQ (100, 200, 300, 400 μg/L) . The rate of epiboly abnormalities was observed and the expression patterns and levels of certain markers were analyzed . Integrated transcriptomic and metabolomic analyses were adopted to explore the molecular mechanisms of embryonic developmental delays .
4. Thorough Summary of the Results or Outcomes Obtained: The study found that the rate of epiboly abnormalities increased significantly in a concentration-dependent manner . The results of whole-mount in situ hybridization (WISH) indicated that the expression patterns and levels of chordin (dorsoventral marker), foxa2 (endodermal marker), eve1 (ventral mesodermal marker), and foxb1a (ectodermal marker) were altered, suggesting that 2,5-DCBQ might affect the germ layer development of zebrafish embryos . The exposure to 2,5-DCBQ induced 1163 differentially expressed genes (DEGs) and 37 differential metabolites (DEMs) .
N,N’-(1,4-Phenylene)bis(acetoacetamide)
This compound is used as an intermediate for the manufacture of organic pigments .
N,N’-bis(4-chlorophenyl)thiourea N,N-dimethylformamide
This compound has been synthesized and its crystal structure has been studied . Single crystals of the compound were obtained by slow evaporation of N,N’-bis(4-chlorophenyl)thiourea in N,N-dimethylformamide through recrystallization under mild condition .
属性
IUPAC Name |
N-acetyl-N-[2,5-dichloro-4-(diacetylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4/c1-7(19)17(8(2)20)13-5-12(16)14(6-11(13)15)18(9(3)21)10(4)22/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPBZTWPPJKLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1Cl)N(C(=O)C)C(=O)C)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612494 | |
| Record name | N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) | |
CAS RN |
62715-83-7 | |
| Record name | N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)
![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1603429.png)







